molecular formula C7H8N2O2S B3033168 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine CAS No. 916438-46-5

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine

Cat. No.: B3033168
CAS No.: 916438-46-5
M. Wt: 184.22 g/mol
InChI Key: MJRBDTGIFOARNW-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzothiazole and is characterized by the presence of a sulfonamide group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine can be synthesized through several methods. One common approach involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine is unique due to the presence of both the sulfonamide and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBDTGIFOARNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648659
Record name 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916438-46-5
Record name 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (7.0 g, 35 mmol, Preparation #1) in concentrated HCl (80 mL) was added zinc dust (19.0 g, 292 mmol), in portions over about 30 min while maintaining the temperature below about 70° C. The mixture was stirred at rt for about 3 h. The mixture was basified with a solution of saturated aqueous NaHCO3 (50 mL), then with solid NaHCO3 (pH=7). The mixture was added to EtOAc (100 mL), filtered and the filtrate was extracted with EtOAc (3×150 mL). The organic phases were combined, washed with brine (3×150 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. The residue from filtration was triturated with EtOAc (2×200 mL) and filtered. The organic phases were combined, dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. All the solids were dissolved in MeOH, combined and then concentrated to give 1,1-dioxo-2,3-dihydro-1H-1lambda*6*-benzo[d]isothiazol-6-ylamine (5.7 g, 88%): 1H NMR (DMSO-d6) δ 7.54 (s, 1H), 7.14 (d, J=8.5 Hz, 1H), 6.83 (dd, J=2.5, 2.0 Hz, 1H), 6.79 (d, J=1.5 Hz, 1H), 5.81 (s, 2H), 4.18 (s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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